molecular formula C15H14ClFN2O3S B2476471 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1351642-27-7

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

カタログ番号 B2476471
CAS番号: 1351642-27-7
分子量: 356.8
InChIキー: DRLVYHKTTYLUKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cystic fibrosis (CF) treatment. This compound targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of chloride ions across cell membranes. The dysfunction of CFTR leads to the accumulation of thick mucus in the lungs and other organs, causing severe respiratory and digestive problems.

作用機序

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide acts as a potent inhibitor of CFTR by binding to a specific site on the protein and preventing the opening of the chloride channel. This inhibition leads to the accumulation of chloride ions in the cell, which can then be used to drive other ion transport processes. This compound has been shown to be highly selective for CFTR, with little to no effect on other ion channels or transporters.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in CF patients. The compound has been shown to increase the activity of CFTR channels, leading to improved chloride transport and reduced mucus accumulation in the lungs. This compound has also been shown to reduce inflammation and improve lung function in CF patients, leading to improved quality of life and reduced mortality rates.

実験室実験の利点と制限

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has a number of advantages and limitations for use in lab experiments. The compound is highly selective for CFTR and has been extensively studied for its potential therapeutic applications. However, this compound can be difficult to synthesize and purify, and its use in animal studies may be limited by its poor solubility and bioavailability.

将来の方向性

There are a number of future directions for research on N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide and its potential therapeutic applications. One area of focus is the development of more potent and selective CFTR inhibitors that can be used in combination with this compound to improve treatment outcomes. Another area of focus is the development of new delivery methods for CFTR inhibitors, such as aerosolized formulations for inhalation therapy. Finally, further research is needed to fully understand the long-term safety and efficacy of CFTR inhibitors in CF patients and other diseases involving CFTR dysfunction.

合成法

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-bromo-1-(thiophen-2-yl)ethanone to form the intermediate compound. This intermediate is then reacted with oxalyl chloride and diisopropylethylamine to obtain the final product, this compound, in high yield and purity.

科学的研究の応用

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been extensively studied for its potential therapeutic applications in CF treatment. The compound has been shown to improve the function of defective CFTR channels in vitro and in vivo, leading to increased chloride transport and improved lung function in CF patients. This compound has also been studied for its potential use in treating other diseases that involve CFTR dysfunction, such as polycystic kidney disease and secretory diarrhea.

特性

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-9-4-5-11(17)10(16)7-9/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLVYHKTTYLUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。